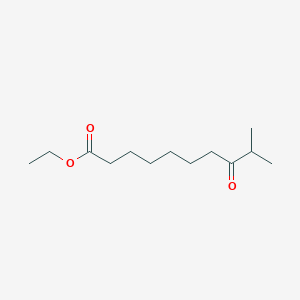Ethyl 9-methyl-8-oxodecanoate
CAS No.: 898777-09-8
Cat. No.: VC2303270
Molecular Formula: C13H24O3
Molecular Weight: 228.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 898777-09-8 |
|---|---|
| Molecular Formula | C13H24O3 |
| Molecular Weight | 228.33 g/mol |
| IUPAC Name | ethyl 9-methyl-8-oxodecanoate |
| Standard InChI | InChI=1S/C13H24O3/c1-4-16-13(15)10-8-6-5-7-9-12(14)11(2)3/h11H,4-10H2,1-3H3 |
| Standard InChI Key | GAJVFLNMHKOQTE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCCCCCC(=O)C(C)C |
| Canonical SMILES | CCOC(=O)CCCCCCC(=O)C(C)C |
Introduction
Chemical Structure and Properties
Ethyl 9-methyl-8-oxodecanoate (CAS: 898777-09-8) is characterized by its unique molecular structure containing both an ester group and a ketone functionality. The compound features a decanoate backbone with a methyl branch at the ninth carbon position and a ketone group at the eighth position.
Basic Identification Data
Table 1: Key Identification Parameters of Ethyl 9-methyl-8-oxodecanoate
| Parameter | Value |
|---|---|
| CAS Number | 898777-09-8 |
| IUPAC Name | ethyl 9-methyl-8-oxodecanoate |
| Molecular Formula | C₁₃H₂₄O₃ |
| Molecular Weight | 228.33 g/mol |
| Physical State | Colorless liquid |
| Standard Purity | 97% |
Structural Representation
The compound can be represented by the SMILES notation: CCOC(=O)CCCCCCC(=O)C(C)C, which encodes its structural arrangement . The molecule consists of a linear chain with a terminal ethyl ester group, a ketone group at the eighth carbon, and a methyl branch at the ninth carbon position. This structure confers specific reactivity and physical properties that distinguish it from similar compounds.
Chemical Identifiers
Table 2: Chemical Identifiers for Ethyl 9-methyl-8-oxodecanoate
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C13H24O3/c1-4-16-13(15)10-8-6-5-7-9-12(14)11(2)3/h11H,4-10H2,1-3H3 |
| InChIKey | GAJVFLNMHKOQTE-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CCCCCCC(=O)C(C)C |
| PubChem Compound ID | 24727487 |
The ester group and ketone functionalities in the molecule are key to its chemical reactivity and potential applications in organic synthesis and biological studies .
Chemical Reactions
Based on its structural features, Ethyl 9-methyl-8-oxodecanoate can participate in various chemical reactions, particularly through its ester and ketone functional groups.
Reactions at the Ketone Group
The ketone functionality at C8 can undergo typical carbonyl reactions:
-
Reduction to the corresponding alcohol using reagents like sodium borohydride or lithium aluminum hydride
-
Formation of oximes, hydrazones, or semicarbazones through condensation with appropriate nucleophiles
-
Aldol-type reactions at the α-position
-
Wittig reactions to form alkenes
Reactions at the Ester Group
The ethyl ester moiety can participate in:
-
Hydrolysis to yield 9-methyl-8-oxodecanoic acid
-
Transesterification with other alcohols
-
Reduction to the corresponding alcohol
-
Amidation to form the corresponding amide
These reaction pathways make Ethyl 9-methyl-8-oxodecanoate a versatile intermediate in organic synthesis, potentially serving as a building block for more complex molecules with applications in medicinal chemistry and material science.
Comparative Analysis with Analogous Compounds
Ethyl 9-methyl-8-oxodecanoate shares structural similarities with several other oxodecanoate derivatives, which helps in understanding its properties and potential applications.
Structural Comparison with Related Compounds
Table 3: Comparison of Ethyl 9-methyl-8-oxodecanoate with Structurally Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| Ethyl 9-methyl-8-oxodecanoate | 898777-09-8 | C₁₃H₂₄O₃ | 228.33 | Reference compound |
| Ethyl 9,9-dimethyl-8-oxodecanoate | 898776-45-9 | C₁₄H₂₆O₃ | 242.35 | Additional methyl group at C9 |
| Ethyl 8-oxodecanoate | 105906-29-4 | C₁₂H₂₂O₃ | 214.30 | No methyl group at C9 |
| Methyl 8-ethyl-9-oxodecanoate | - | C₁₃H₂₄O₃ | 228.33 | Positional isomer with oxo group at C9 |
| 9-Methyl-8-oxodecanoic acid | 59210-10-5 | C₁₁H₂₀O₃ | 200.27 | Carboxylic acid instead of ethyl ester |
This comparative analysis highlights how subtle structural differences can influence the physical properties and reactivity patterns of these compounds .
Applications in Research and Industry
Based on its structural features and the known applications of similar compounds, Ethyl 9-methyl-8-oxodecanoate may find utility in various research and industrial applications.
Chemical Synthesis Applications
As an intermediate in organic synthesis, the compound could serve as a building block for:
-
Pharmaceutical precursors
-
Specialty chemicals
-
Advanced materials
-
Fragrance and flavor ingredients
Analytical Chemistry Applications
In analytical chemistry, Ethyl 9-methyl-8-oxodecanoate might serve as:
-
A standard for chromatographic analyses
-
A reference compound for mass spectrometry
-
A model compound for studying ketone and ester reactivity
Research Gaps and Future Directions
The literature review reveals several research gaps and potential future directions for studies involving Ethyl 9-methyl-8-oxodecanoate.
Synthesis Optimization
Further research could focus on optimizing synthesis routes to improve yield and purity, potentially exploring:
-
Green chemistry approaches
-
Catalyst optimization
-
Flow chemistry methodologies
-
Enzymatic synthesis routes
Biological Activity Characterization
Comprehensive studies on the biological activities of Ethyl 9-methyl-8-oxodecanoate are needed, including:
-
Antimicrobial assays against various pathogens
-
Antioxidant activity measurements
-
Toxicity profiling
-
Enzyme inhibition studies
Structure-Property Relationships
Detailed investigations into how structural modifications affect properties and activities would be valuable:
-
Comparison of activities across a series of oxodecanoate derivatives
-
Computational modeling of structure-activity relationships
-
Investigation of the impact of stereochemistry at C9
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume